(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 127378-77-2 . It has a molecular weight of 279.38 and a molecular formula of C13H13NO2S2 . This compound is typically stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available sources.Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Approaches and Derivative Development : The synthesis of novel methylene-bis-thiazolidinone derivatives, including compounds structurally related to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, has been achieved through condensation reactions. These processes utilize mercapto acids and primary aromatic amines, facilitated by catalysts like ZnCl2 under both microwave irradiation and conventional heating conditions, leading to high yields and shortened reaction times. Such synthetic strategies underline the versatility and potential for modification inherent in thiazolidinone derivatives, enabling the exploration of a wide range of biological activities (A. Srinivas, A. Nagaraj, & C. S. Reddy, 2008).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which share a core structural resemblance to the mentioned compound, have been synthesized and evaluated for their biological activities. Notably, some derivatives have shown significant DNA protective abilities against oxidative damage and strong antimicrobial activity against various strains, including S. epidermidis. Additionally, certain compounds exhibited cytotoxic effects on cancer cell lines such as PC-3 and MDA-MB-231, highlighting the therapeutic potential of thiazolidinone and thiadiazole derivatives in antimicrobial and cancer research (M. Gür et al., 2020).
Chemical and Structural Analysis
Crystal Structure and Chemical Analysis : The detailed structural analysis of derivatives, including X-ray diffraction studies, offers insights into the molecular geometry, electronic properties, and intermolecular interactions of thiazolidinone derivatives. These studies facilitate the understanding of the compound's chemical behavior and potential interactions with biological targets, thereby informing the design of molecules with optimized biological activity (Li-he Yin et al., 2008).
Safety And Hazards
The compound comes with a warning signal word . The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, but the exact nature of these hazards is not specified in the available sources. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
(5E)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWLYLAOJXAOG-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
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